molecular formula C36H44FeP2 10* B1146354 (R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine CAS No. 158923-09-2

(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine

Cat. No.: B1146354
CAS No.: 158923-09-2
M. Wt: 594.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is a chiral phosphine ligand that plays a crucial role in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine typically involves the reaction of a ferrocene derivative with dicyclohexylphosphine and diphenylphosphine. The process often requires the use of a base, such as sodium hydride, to deprotonate the phosphine ligands, facilitating their attachment to the ferrocene core. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine ligands.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine ligands can be oxidized to phosphine oxides.

    Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.

    Coordination: It can form coordination complexes with transition metals, which are essential for its catalytic activity.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine depend on the type of reaction. For example, oxidation reactions yield phosphine oxides, while substitution reactions produce derivatives with different substituents on the phosphine ligands.

Scientific Research Applications

Chemistry

In chemistry, this compound is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation reactions, where it helps produce enantiomerically pure products. Its ability to induce high enantioselectivity makes it a valuable tool in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

In biology and medicine, ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is used in the synthesis of chiral drugs. Its role in asymmetric catalysis allows for the production of enantiomerically pure drug molecules, which are often more effective and have fewer side effects than their racemic counterparts.

Industry

In the industrial sector, this compound is used in the production of various fine chemicals and pharmaceuticals. Its ability to catalyze reactions with high enantioselectivity makes it an essential component in the manufacturing processes of many high-value products.

Mechanism of Action

The mechanism of action of ®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine involves its coordination to a transition metal center, forming a chiral metal complex. This complex then interacts with the substrate, inducing asymmetry in the reaction and leading to the formation of enantiomerically pure products. The specific molecular targets and pathways depend on the type of reaction and the substrate involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-[(1R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine: The enantiomer of the compound , used in similar applications but induces opposite enantioselectivity.

    Bis(diphenylphosphino)ferrocene: Another ferrocene-based phosphine ligand, used in various catalytic reactions but with different steric and electronic properties.

    1,1’-Bis(diphenylphosphino)ferrocene: A related compound with two diphenylphosphine groups, used in asymmetric catalysis but with different coordination behavior.

Uniqueness

®-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-phenylphosphine is unique due to its specific chiral configuration and the presence of both dicyclohexylphosphino and diphenylphosphino groups. This combination provides a unique steric and electronic environment, making it highly effective in inducing enantioselectivity in catalytic reactions.

Properties

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h2-3,6-9,14-18,23-25,28-29H,4-5,10-13,19-22H2,1H3;1-5H;/t25-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOOIDCKLIQAJV-KHZPMNTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44FeP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158923-09-2
Record name (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.